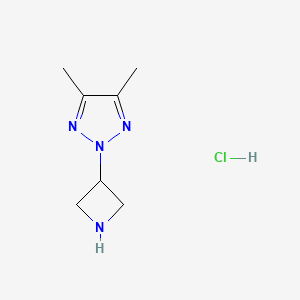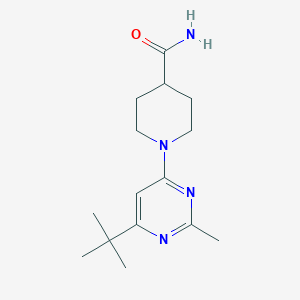![molecular formula C12H20Cl2N2O B6434784 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride CAS No. 2549032-03-1](/img/structure/B6434784.png)
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride” is a chemical compound with the molecular formula C12H18N2O.2ClH . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring attached to a pyridine ring via a methoxy group . The InChI code for this compound is 1S/C12H18N2O.2ClH/c1-10-3-2-6-14-12(10)15-9-11-4-7-13-8-5-11;;/h2-3,6,11,13H,4-5,7-9H2,1H3;2*1H .Physical And Chemical Properties Analysis
The physical form of “this compound” is solid . Its molecular weight is 279.21 .Applications De Recherche Scientifique
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been used in various scientific research applications, such as the synthesis of peptides and peptidomimetics. It has also been used in the synthesis of pharmaceuticals, cosmetics, and food additives. In addition, this compound has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions.
Mécanisme D'action
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride has been found to act as a chelating agent, which means it can bind to metal ions and prevent them from reacting with other molecules. This property makes it useful in the synthesis of peptides and peptidomimetics. In addition, it has been found to inhibit the production of pro-inflammatory cytokines, which makes it useful in the treatment of inflammation.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, which makes it useful in the treatment of inflammation. In addition, it has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride in laboratory experiments is its ability to act as a chelating agent, which makes it useful in the synthesis of peptides and peptidomimetics. In addition, it has been found to have antifungal, antiviral, and anti-inflammatory properties, making it useful in the treatment of various medical conditions. However, this compound is not soluble in water, so it may be difficult to use in some experiments.
Orientations Futures
In the future, 3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride may be used in the development of new drugs and treatments for various medical conditions. It may also be used in the synthesis of new peptides and peptidomimetics for use in drug development and drug delivery. Additionally, this compound may be used in the development of new cosmetics and food additives. Finally, this compound may be used in the synthesis of new materials for use in various industries.
Méthodes De Synthèse
3-methyl-4-[(piperidin-4-yl)methoxy]pyridine dihydrochloride can be synthesized from the reaction of piperidine, 4-methoxybenzaldehyde, and formaldehyde in the presence of an acid catalyst. The reaction is carried out in an aqueous solution at room temperature for a few hours. The resulting product is then purified by recrystallization from a mixture of ethanol and water.
Propriétés
IUPAC Name |
3-methyl-4-(piperidin-4-ylmethoxy)pyridine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-10-8-14-7-4-12(10)15-9-11-2-5-13-6-3-11;;/h4,7-8,11,13H,2-3,5-6,9H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOIELJKPRZXSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OCC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(Z)-amino(6-methoxy-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide](/img/structure/B6434701.png)

![benzyl(methyl)[(1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B6434717.png)
![2-methyl-3-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B6434729.png)
![[(2Z,3Z)-4-(dimethylamino)-2-[(dimethylamino)methylidene]-3-[(dimethyliminiumyl)methyl]but-3-en-1-ylidene]dimethylazanium diperchlorate](/img/structure/B6434737.png)
![2-[(6-methylpyridin-3-yl)oxy]pyrimidine](/img/structure/B6434762.png)
![3-chloro-2-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]benzene-1-sulfonamide](/img/structure/B6434765.png)
![N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6434771.png)

![1-(5-chloro-2-methoxybenzoyl)-4-({imidazo[1,2-b]pyridazin-6-yloxy}methyl)piperidine](/img/structure/B6434799.png)


![3-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B6434812.png)
![N,1-dimethyl-N-[(piperidin-4-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine dihydrochloride](/img/structure/B6434819.png)